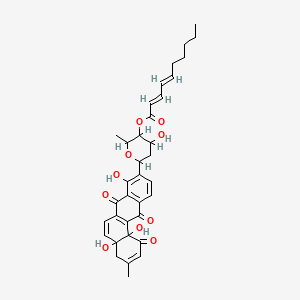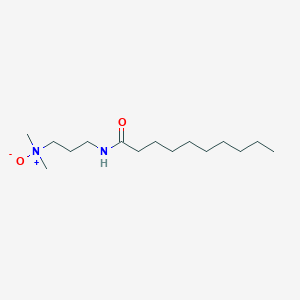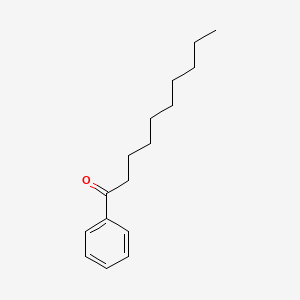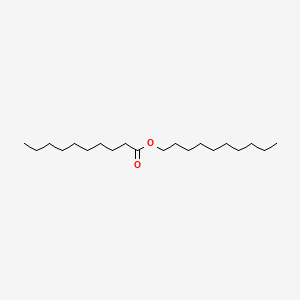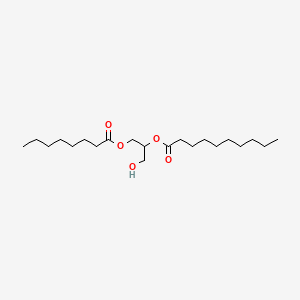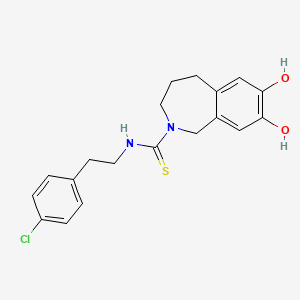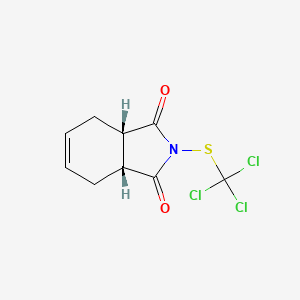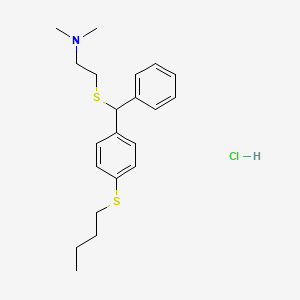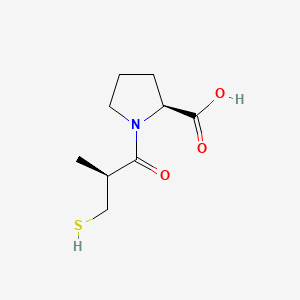
Z-Pro-OH
Descripción general
Descripción
Z-Pro-OH is a chemical compound known for its role as a potent inhibitor of prolidase, a specific peptidase that cleaves dipeptides with a C-terminal prolyl and hydroxylprolyl residue . This compound is also utilized in the synthesis of N-(L-Prolyl)-beta-alanine, a derivative of the naturally occurring beta amino acid beta-Alanine .
Aplicaciones Científicas De Investigación
Z-Pro-OH has a wide range of scientific research applications:
Mecanismo De Acción
Target of Action
Z-Pro-OH primarily targets Prolyl endopeptidase . This enzyme is involved in the breakdown of proline-containing peptides, and its inhibition can have significant effects on various biological processes.
Mode of Action
This compound acts as an inhibitor of prolyl endopeptidase . It binds to the active site of the enzyme, preventing it from cleaving proline-containing peptides. This results in the accumulation of these peptides, which can have various downstream effects.
Biochemical Pathways
The inhibition of prolyl endopeptidase by this compound affects several biochemical pathways. These pathways primarily involve the metabolism of proline-containing peptides. The exact downstream effects can vary depending on the specific peptides involved and the physiological context .
Result of Action
The inhibition of prolyl endopeptidase by this compound can lead to the accumulation of proline-containing peptides. This can have various molecular and cellular effects, depending on the specific peptides involved. For example, it has been suggested that this compound could be used for prolidase deficiency (PD) research .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other molecules that can interact with this compound, and the specific characteristics of the patient’s physiology .
Análisis Bioquímico
Biochemical Properties
Z-Pro-OH plays a role in biochemical reactions, particularly in the synthesis of certain peptides . It serves as a starting material to prepare aib-pro endothiopeptides of pharmacological importance . It also helps in preparing biologically significant fluorophore-labeled peptide tetramers or dimers . The nature of these interactions involves the formation of covalent bonds during the synthesis process .
Cellular Effects
The cellular effects of this compound are primarily observed in the context of its role in peptide synthesis . It has been reported that this compound causes mitochondrial depolarization and increases cellular death by 33% in long-term culture of fibroblasts from prolidase deficiency (PD) patients . This suggests that this compound may influence cell function and cellular metabolism, potentially impacting cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of this compound’s action is largely based on its role in the synthesis of other compounds . It acts as a reactant in the synthesis of benzoxazole derived human neutrophil elastase (HNE) inhibitors . This involves binding interactions with other biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Given its role in peptide synthesis, it’s plausible that the effects of this compound may change over time, depending on the stability of the compound and the duration of the biochemical reactions it is involved in .
Metabolic Pathways
Given its role in peptide synthesis, it is likely that this compound interacts with enzymes and cofactors involved in these pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
To synthesize Z-Pro-OH, L-proline is dissolved in a sodium hydroxide solution and cooled to ice-water temperature. Benzyl chloroformate is then added portionwise with vigorous stirring over a period of 30 minutes at 0–5°C. The reaction mixture is then warmed to room temperature and acidified with concentrated hydrochloric acid. The resulting oil is extracted into ethyl acetate, dried over magnesium sulfate, and concentrated in vacuo. The residue is further purified by recrystallization from ethyl acetate/petroleum ether .
Industrial Production Methods
In an industrial setting, the preparation involves adding toluene, L-proline, and sodium bicarbonate to a reaction vessel, followed by the slow addition of benzyl chloroformate at 10-15°C over one hour .
Análisis De Reacciones Químicas
Types of Reactions
Z-Pro-OH undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives of this compound.
Comparación Con Compuestos Similares
Similar Compounds
- N-Carbobenzyloxyglycine
- N-Carbobenzoxy-L-proline amide
- N-Carbobenzoxy-L-phenylalanine
- N-Carbobenzoxy-L-threonine
Uniqueness
Z-Pro-OH is unique due to its potent inhibitory effect on prolidase, making it a valuable tool in studying prolidase deficiency and related biological processes . Its role in the synthesis of beta-Alanine derivatives also sets it apart from other similar compounds .
Propiedades
IUPAC Name |
(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-12(16)11-7-4-8-14(11)13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,15,16)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGVXCZADZNAMJ-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40150856 | |
| Record name | Carbobenzoxyproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40150856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1148-11-4 | |
| Record name | Benzyloxycarbonyl-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1148-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbobenzoxyproline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001148114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbobenzoxyproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40150856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-benzyloxycarbonyl-L-proline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.234 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(CARBOBENZYLOXY)-L-PROLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2BS8M5FPP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of N-Benzyloxycarbonyl-L-proline?
A1: The molecular formula of N-Benzyloxycarbonyl-L-proline is C13H15NO4, and its molecular weight is 249.26 g/mol.
Q2: Are there any spectroscopic data available for N-Benzyloxycarbonyl-L-proline?
A2: While the provided abstracts don't detail specific spectroscopic data, researchers commonly employ techniques like Nuclear Magnetic Resonance (NMR) [, , ], Infrared Spectroscopy (IR) [, , ], and Differential Scanning Calorimetry (DSC) [, , , , ] to characterize N-Benzyloxycarbonyl-L-proline and its derivatives.
Q3: How does the structure of N-Benzyloxycarbonyl-L-proline influence its material properties?
A3: The incorporation of N-Benzyloxycarbonyl-L-proline into polymers can significantly impact their thermal properties. For instance, increasing the N-Benzyloxycarbonyl-L-proline content in copolymers with ε-caprolactone generally leads to a higher glass transition temperature (Tg) []. This is likely due to the rigid cyclic structure of proline and the bulky benzyloxycarbonyl group, which can restrict chain mobility.
Q4: What are the main applications of N-Benzyloxycarbonyl-L-proline in polymer synthesis?
A4: N-Benzyloxycarbonyl-L-proline serves as a valuable monomer for synthesizing biodegradable polymers [, , , , ]. It has been successfully copolymerized with various monomers, including ε-caprolactone [, ], cyclic carbonates [, ], and ε-caprolactam [], yielding copolymers with tunable properties for potential applications in drug delivery systems and biomedical materials.
Q5: How does the choice of comonomer affect the properties of copolymers containing N-Benzyloxycarbonyl-L-proline?
A5: The properties of copolymers containing N-Benzyloxycarbonyl-L-proline are heavily influenced by the type and amount of comonomer used. For instance, increasing the ε-caprolactone content generally decreases the Tg of the copolymer, while incorporating cyclic carbonates with pendant carboxylic groups introduces water solubility []. This highlights the versatility of N-Benzyloxycarbonyl-L-proline as a building block for tailoring polymer properties.
Q6: Does N-Benzyloxycarbonyl-L-proline exhibit any biological activity?
A6: N-Benzyloxycarbonyl-L-proline is recognized as a potent competitive inhibitor of the enzyme prolidase [, ]. This enzyme plays a crucial role in collagen metabolism, specifically in the hydrolysis of imidodipeptides containing proline.
Q7: How does N-Benzyloxycarbonyl-L-proline inhibit prolidase?
A7: While the exact mechanism remains to be fully elucidated, it is suggested that N-Benzyloxycarbonyl-L-proline competes with the natural substrates of prolidase for binding at the enzyme's active site []. This competitive inhibition can disrupt collagen metabolism and impact related physiological processes.
Q8: What are the potential implications of prolidase inhibition by N-Benzyloxycarbonyl-L-proline?
A8: Given the essential role of prolidase in collagen turnover, its inhibition by N-Benzyloxycarbonyl-L-proline could have implications for various physiological and pathological conditions. This includes potential applications in studying wound healing, fibrosis, and other conditions involving collagen dysregulation.
Q9: What other biological effects have been observed with N-Benzyloxycarbonyl-L-proline?
A9: Research suggests that N-Benzyloxycarbonyl-L-proline, alongside alpha-ketoglutarate, can stimulate procollagen production in human dermal fibroblasts []. This finding points to a potential application of N-Benzyloxycarbonyl-L-proline in promoting collagen synthesis, which is crucial for maintaining skin elasticity and combating wrinkle formation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




